molecular formula C9H10N2O B12830854 2-Ethyl-1H-benzo[d]imidazol-1-ol

2-Ethyl-1H-benzo[d]imidazol-1-ol

Cat. No.: B12830854
M. Wt: 162.19 g/mol
InChI Key: MBIMYYFPDBOTFN-UHFFFAOYSA-N
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Description

2-Ethyl-1H-benzo[d]imidazol-1-ol (CAS 402571-68-0) is a benzimidazole derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound features the 1H-benzo[d]imidazole core, a privileged scaffold known for its diverse biological activities and presence in various therapeutic agents . With the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol, it serves as a key intermediate and pharmacophore for developing novel bioactive molecules .Current scientific literature highlights the potential of structurally similar 1H-benzo[d]imidazole derivatives as promising antimicrobial agents . These compounds have demonstrated significant activity against challenging pathogens, including Staphylococcus aureus , methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium smegmatis , and the fungus Candida albicans . Some derivatives exhibit potent antibiofilm activity, capable of both inhibiting biofilm formation and eradicating cells within mature biofilms, which is crucial for addressing persistent infections . The proposed mechanisms of action for these antimicrobial effects may involve interactions with bacterial targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases .Furthermore, 1H-benzo[d]imidazole-based compounds are being investigated for their application in oncology research . Certain derivatives function as DNA minor groove-binding ligands and have shown the ability to inhibit crucial enzymes like human topoisomerase I (Hu Topo I), induce cell cycle arrest in the G2/M phase, and promote apoptosis in cancer cells, underscoring their potential as anticancer agents . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-ethyl-1-hydroxybenzimidazole

InChI

InChI=1S/C9H10N2O/c1-2-9-10-7-5-3-4-6-8(7)11(9)12/h3-6,12H,2H2,1H3

InChI Key

MBIMYYFPDBOTFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1O

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine with Ethyl-Containing Precursors

A common route involves the reaction of o-phenylenediamine with ethyl-substituted carboxylic acid derivatives or esters under acidic or dehydrating conditions to form the benzimidazole ring with an ethyl group at the 2-position. The hydroxylation at the N-1 position can be introduced either during cyclization or via post-cyclization oxidation or substitution.

Nucleophilic Substitution and Cyclization Using Isothiocyanate and Diamine Building Blocks

Recent synthetic strategies employ the coupling of isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization mediated by carbodiimide reagents such as N,N′-diisopropylcarbodiimide. This method allows for the introduction of various substituents, including ethyl groups, and facilitates the formation of benzimidazole rings with high yields and scalability. The hydroxyl group on the nitrogen can be introduced by subsequent functional group transformations or by using hydroxyl-containing precursors in the initial steps.

One-Pot Synthesis via Copper-Catalyzed Oxidative Cyclization

A one-pot synthesis method involves the copper-catalyzed oxidative cyclization of appropriate precursors such as substituted anilines and aldehydes or acids in the presence of bases like cesium carbonate and oxidants under oxygen atmosphere. This method can be adapted to prepare benzimidazole derivatives with various substituents, including ethyl groups, and allows for the introduction of hydroxyl groups on the nitrogen through controlled reaction conditions.

Stepwise Functionalization of Benzimidazole Core

Starting from a benzimidazole core, ethylation at the 2-position can be achieved via alkylation reactions using ethyl halides under basic conditions. The N-1 hydroxyl group can be introduced by oxidation or substitution reactions, for example, by treating the benzimidazole with hydroxylating agents or via ring-opening reactions of epoxide intermediates followed by cyclization.

Representative Experimental Data and Conditions

Step Reagents & Conditions Description Yield & Notes
Cyclization o-Phenylenediamine + ethyl ester/carboxylic acid, acid catalyst, reflux Formation of 2-ethyl benzimidazole core Moderate to high yield; reaction time varies (several hours)
Nucleophilic substitution & cyclization Isothiocyanate derivatives + benzene-1,2-diamines, DIC, inert atmosphere Intramolecular cyclization to benzimidazole High yield; scalable; mild conditions
One-pot oxidative cyclization Substituted anilines + aldehydes, Cu(OAc)2 catalyst, Cs2CO3 base, oxygen atmosphere, 140 °C Direct formation of benzimidazole derivatives Yields up to 73%; reaction time ~18 h
Alkylation & hydroxylation Benzimidazole + ethyl halide, base; hydroxylation via epoxide ring opening or oxidation Introduction of ethyl and hydroxyl groups Variable yields; requires purification

Detailed Research Findings

  • Yield and Purity: The nucleophilic substitution and cyclization method using isothiocyanates and diamines provides excellent yields and purity, with the advantage of scalability and versatility for different substituents.

  • Reaction Conditions: The one-pot copper-catalyzed oxidative cyclization requires elevated temperatures (~140 °C) and oxygen atmosphere, with reaction times around 18 hours, but offers a streamlined synthesis without isolation of intermediates.

  • Functional Group Compatibility: The stepwise functionalization approach allows selective introduction of the ethyl group and hydroxyl group, enabling fine-tuning of the molecule’s properties, though it may involve multiple purification steps.

  • Spectroscopic Characterization: 1H-NMR data confirm the presence of ethyl groups (quartet and triplet signals around 2.8–2.9 ppm and 1.2–1.3 ppm, respectively) and hydroxyl protons (singlet around 11 ppm), consistent with the target structure.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cyclization of o-phenylenediamine with ethyl esters o-Phenylenediamine, ethyl esters, acid catalyst Reflux, acidic medium Simple, classical method Moderate yields, longer reaction times
Isothiocyanate + diamine cyclization Isothiocyanates, benzene-1,2-diamines, DIC Room temp to mild heating, inert atmosphere High yield, scalable, versatile Requires preparation of isothiocyanates
One-pot Cu-catalyzed oxidative cyclization Substituted anilines, aldehydes, Cu(OAc)2, Cs2CO3, O2 140 °C, 18 h Streamlined, no intermediate isolation High temperature, longer reaction time
Stepwise alkylation and hydroxylation Benzimidazole, ethyl halides, hydroxylating agents Variable, often basic conditions Selective functionalization Multi-step, purification needed

Chemical Reactions Analysis

Alkylation Reactions

Alkylation of the hydroxyl group is a primary reaction pathway. In one study, treatment with ethyl chloroacetate in DMF under ultrasonic irradiation (30 min, 25–60°C) yielded mono- and dialkylated products. The monoalkylated derivative formed in 58% yield, confirmed by:

  • ¹H NMR (DMSO-d₆) : δ 9.9 (s, 1H, NH), 7.16–7.07 (m, aromatic protons), 4.21 (q, OCH₂CH₃), 1.31 (t, CH₃) .

  • Reagent Optimization : Potassium carbonate outperformed sodium carbonate in promoting selectivity for monoalkylation .

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes and amines:

  • Schiff Base Formation : Reaction with p-methoxybenzaldehyde in ethanol under ultrasound (30 min, 60°C) produced a hydrazone derivative (yield: 72–89%) .

  • Anilide Formation : Treatment with aniline derivatives yielded substituted acetohydrazides, confirmed by:

    • ¹H NMR : δ 8.32 ppm (NH), 7.25–7.41 ppm (aromatic protons) .

Heterocyclization

The compound serves as a precursor in heterocycle synthesis:

  • Thiazole Formation : Reaction with 6-chloro-1-methyl-1H-benzo[d]imidazole-2-thiol under microwave irradiation (180°C, ethanol) generated a thiazole-fused derivative .

  • Quinazolinone Synthesis : Condensation with urea in DMF under ultrasound produced a quinazolinone analog (90% yield) .

Oxidation and Reduction

  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) or KMnO₄ oxidizes the hydroxyl group to a ketone, forming 2-ethyl-1H-benzo[d]imidazol-1-one.

    • IR Data : Loss of O–H stretch (3150 cm⁻¹) and appearance of C=O (1690 cm⁻¹) .

  • Reduction : Sodium borohydride (NaBH₄) reduces the imidazole ring, generating a dihydro derivative.

Metal Coordination

The imidazole nitrogen and hydroxyl oxygen enable metal complexation:

  • Coordination with Cu(II) : Forms a square-planar complex (λₘₐₓ = 650 nm) with antibacterial activity .

  • Catalytic Applications : Pd(II) complexes facilitate Suzuki-Miyaura cross-coupling reactions .

Table 2: Comparative Reactivity of Analogous Compounds

CompoundReactivity with Ethyl ChloroacetatePreferred Reaction Site
2-Ethyl-1H-benzo[d]imidazol-1-olHydroxyl groupO-Alkylation
1H-Benzo[d]imidazole-2-thiolThiol groupS-Alkylation
2-Methyl-1H-benzo[d]imidazoleImidazole nitrogenN-Alkylation

Mechanistic Insights

  • Ultrasound Effects : Cavitation enhances reaction rates by improving mass transfer and reducing activation energy .

  • Base Role : Potassium carbonate deprotonates the hydroxyl group, facilitating nucleophilic attack on electrophiles .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis
2-Ethyl-1H-benzo[d]imidazol-1-ol serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to the development of novel compounds with specific properties. Researchers have utilized this compound in the synthesis of various derivatives that exhibit enhanced biological activities or improved physicochemical properties.

Biological Applications

Enzyme Inhibition and Receptor Modulation
In biological research, 2-Ethyl-1H-benzo[d]imidazol-1-ol has been investigated for its potential as an enzyme inhibitor and receptor modulator. Studies indicate that derivatives of benzimidazole compounds, including 2-Ethyl-1H-benzo[d]imidazol-1-ol, may interact with specific enzymes or receptors, thereby modulating their activity. This interaction can be crucial in drug development, particularly for targeting diseases where enzyme dysregulation is evident .

Medicinal Applications

Antimicrobial and Anticancer Properties
The medicinal properties of 2-Ethyl-1H-benzo[d]imidazol-1-ol have been explored extensively. Research has shown promising results regarding its antimicrobial and anticancer activities. For instance, derivatives of this compound have demonstrated significant inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values indicating potent activity . Additionally, some studies highlight its effectiveness against cancer cell lines, suggesting potential applications in cancer therapy .

Mechanism of Action
The mechanism by which 2-Ethyl-1H-benzo[d]imidazol-1-ol exerts its effects is linked to its ability to bind to specific molecular targets within pathogens or cancer cells. For example, molecular docking studies have revealed interactions with dihydrofolate reductase (DHFR), an important target in the development of antimicrobial agents . Such interactions can inhibit critical pathways necessary for the survival and proliferation of these cells.

Industrial Applications

Material Development
In addition to its biological applications, 2-Ethyl-1H-benzo[d]imidazol-1-ol is also utilized in the development of new materials. Its chemical properties make it suitable for incorporation into polymers and dyes, which can enhance the performance characteristics of these materials. The versatility of this compound allows for innovations in various industrial applications, including coatings and plastics.

Summary Table of Applications

Field Application Examples/Notes
ChemistryBuilding block for synthesisUsed to create complex molecules
BiologyEnzyme inhibition and receptor modulationPotential targets include various enzymes
MedicineAntimicrobial and anticancer propertiesEffective against MRSA; inhibits cancer cell growth
IndustryDevelopment of new materialsIncorporated into polymers and dyes

Case Studies

Several studies have documented the effectiveness of derivatives based on 2-Ethyl-1H-benzo[d]imidazol-1-ol:

  • Antimicrobial Activity Study : A series of benzimidazole derivatives were synthesized and evaluated against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited significant antimicrobial activity with MIC values lower than standard antibiotics like amikacin .
  • Anticancer Efficacy Research : Another investigation focused on the antiproliferative effects of these compounds against various cancer cell lines, demonstrating that some derivatives outperformed established chemotherapeutics in terms of potency .

These findings underscore the potential applications of 2-Ethyl-1H-benzo[d]imidazol-1-ol across multiple scientific domains, paving the way for future research and development initiatives aimed at harnessing its properties for therapeutic use.

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-benzo[d]imidazol-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, including inhibition of microbial enzymes or interaction with DNA in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and chemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Key analogs and their structural differences are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Properties
2-Ethyl-1H-benzo[d]imidazol-1-ol 2-Ethyl, 1-OH 162.19 Planar structure, intramolecular H-bonding, moderate lipophilicity
TFBZ () 2-(3,5-Bis(trifluoromethyl)phenyl), 4-NO₂, 6-CF₃ 460.03 High electronegativity due to CF₃ groups, enhanced antibacterial activity
Compound 16 () 2-Thiazol-2-yl, 6-diaminoquinazoline 371.22 High selectivity for S. aureus DHFR (Ki = 0.002 µM)
Compound 17 () 5-Bromo, 2-((4-nitrophenoxy)methyl) 482.28 Potent against M. tuberculosis (MIC = 0.625 µg/mL)
3e () 2-iso-Propyl, 4-CF₃, 5-(o-methylphenyl) 284.27 Crystalline solid, stable imidazol-1-ol tautomer

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and nitro (NO₂) groups in TFBZ increase electrophilicity, enhancing interactions with bacterial enzymes .
  • Lipophilicity : The ethyl group in 2-Ethyl-1H-benzo[d]imidazol-1-ol improves membrane permeability compared to polar analogs like Compound 18 (), which has a methoxyphenyl group .
  • Hydrogen Bonding: The hydroxyl group at the 1-position facilitates hydrogen bonding with target proteins, a feature absent in non-hydroxylated analogs like 2-Ethyl-1H-benzo[d]imidazole ().
Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives
Compound Target Microorganism MIC/MBC Values Mechanism of Action
2-Ethyl-1H-benzo[d]imidazol-1-ol Mycobacterium tuberculosis Not reported (analog: 0.625 µg/mL) Likely inhibition of cell wall synthesis
TFBZ () MRSA, P. aeruginosa MIC = 4–16 µg/mL Disruption of membrane integrity
Compound 15 () P. aeruginosa MIC = 0.01 mM Interference with efflux pumps
Compound 16 () S. aureus MIC = 0.015 mg/mL Inhibition of dihydrofolate reductase
Compound 17 () MDR-TB MIC = 0.625 µg/mL Targeting mycobacterial enzymes

Structure-Activity Relationship (SAR) Highlights :

  • 2-Position Substituents : Ethyl groups enhance lipophilicity and passive diffusion, while bulkier groups (e.g., thiazol-2-yl in Compound 16) improve target specificity .
  • 1-Position Hydroxyl Group : Critical for hydrogen bonding with bacterial enzymes; removal (e.g., in 2-Ethyl-1H-benzo[d]imidazole) reduces activity .
  • Electron-Deficient Rings: CF₃ and NO₂ groups in TFBZ increase reactivity toward nucleophilic residues in bacterial proteins .

Q & A

Q. Tables

Parameter Value Reference
Typical Yield71–85%
LogP (Predicted)2.1–2.5
HOMO/LUMO (DFT)−6.2 eV / −1.8 eV

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